molecular formula C22H18ClNO4 B7503094 2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid

2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid

Cat. No.: B7503094
M. Wt: 395.8 g/mol
InChI Key: NIMALNZQHAKVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid, also known as etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for pain relief and inflammation reduction. It was first synthesized in the late 1970s and was approved by the FDA in 1991. Etodolac has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The exact mechanism of action of 2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are molecules that play a role in inflammation and pain. Etodolac specifically inhibits the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins.
Biochemical and Physiological Effects
Etodolac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha). Etodolac has also been shown to reduce the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tissue destruction in inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid in lab experiments is its well-established safety profile. It has been extensively studied in clinical trials and has been shown to be generally well-tolerated. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other NSAIDs, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid. One area of interest is the development of new formulations of this compound that may improve its efficacy and safety profile. Another area of interest is the exploration of this compound's potential use in the treatment of cancer, as it has shown promise in preclinical studies. Additionally, there is ongoing research into the potential use of this compound in the treatment of other inflammatory conditions, such as inflammatory bowel disease and psoriasis.

Synthesis Methods

The synthesis of 2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid involves several steps, including the reaction of 2-chlorobenzoyl chloride with 2-(2-methoxyphenyl)ethylamine to form 2-(2-methoxyphenyl)ethyl 2-chlorobenzoate. This intermediate is then reacted with 4-aminobenzophenone to form this compound. The overall yield of this synthesis is approximately 50%.

Scientific Research Applications

Etodolac has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Etodolac has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Properties

IUPAC Name

2-[4-[[2-[(2-chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4/c23-19-7-3-1-5-16(19)14-28-20-8-4-2-6-18(20)22(27)24-17-11-9-15(10-12-17)13-21(25)26/h1-12H,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMALNZQHAKVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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